BenchChemオンラインストアへようこそ!

N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide

Physicochemical profiling Drug-likeness Benzamide scaffold comparison

N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide (CAS 303016-74-2) is a synthetic benzamide derivative with molecular formula C₂₃H₂₂N₂O₂ and molecular weight 358.44 g/mol. The compound is listed in the PubChem Substance database (SID 510079765, sourced from SureChEMBL) and is commercially available from multiple vendors at ≥95% purity for non-human research use.

Molecular Formula C23H22N2O2
Molecular Weight 358.441
CAS No. 303016-74-2
Cat. No. B2921900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide
CAS303016-74-2
Molecular FormulaC23H22N2O2
Molecular Weight358.441
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C
InChIInChI=1S/C23H22N2O2/c1-16-13-14-20(15-17(16)2)24-22(21(26)18-9-5-3-6-10-18)25-23(27)19-11-7-4-8-12-19/h3-15,22,24H,1-2H3,(H,25,27)
InChIKeyJIDZIOXSFIMJAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide (CAS 303016-74-2)


N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide (CAS 303016-74-2) is a synthetic benzamide derivative with molecular formula C₂₃H₂₂N₂O₂ and molecular weight 358.44 g/mol. The compound is listed in the PubChem Substance database (SID 510079765, sourced from SureChEMBL) and is commercially available from multiple vendors at ≥95% purity for non-human research use [1]. It features a modular scaffold comprising a benzamide core linked to a 3,4-dimethylphenylamino group and a phenacyl moiety, structural elements that appear in patent literature describing substituted amides of potential pharmacological interest [2].

Structural Differentiation Constraints for N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide in Benzamide-Class Procurement


Within the benzamide class, seemingly minor structural modifications can produce divergent biological activity profiles, physicochemical properties, and synthetic accessibility. The combination of a 3,4-dimethylphenylamino group with a 2-oxo-2-phenylethyl substituent on the benzamide nitrogen, as found in CAS 303016-74-2, is a specific substitution pattern that is not widely represented among commercially available benzamide analogs. In patent literature, similar N-aryl benzamide scaffolds with phenacyl-type substitution are described as possessing distinct enzyme inhibitory profiles compared to simpler N-phenylbenzamides, indicating that generic replacement of this compound with unsubstituted or differently substituted benzamides would not preserve the intended research scaffold geometry or hydrogen-bonding topology [1]. Consequently, procurement decisions must evaluate the precise substitution pattern rather than the generic benzamide class.

Direct Comparative Quantitative Evidence for N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide vs. Closest Structural Analogs


Computationally Predicted Physicochemical Differentiation vs. Unsubstituted N-Phenylbenzamide Core

In the absence of published head-to-head experimental data, computational prediction using the Mcule platform provides a class-level inference comparison. The target compound (CAS 303016-74-2) exhibits a predicted logP of approximately 4.43, a topological polar surface area (TPSA) of 97.14 Ų, and 3 rotatable bonds . By contrast, unsubstituted N-phenylbenzamide (CAS 93-98-1) has a predicted logP of approximately 1.7 and TPSA of 29.10 Ų [1]. The substantial increase in lipophilicity (ΔlogP ≈ +2.7) and polar surface area (ΔTPSA ≈ +68 Ų) reflects the contribution of the 3,4-dimethylphenylamino and phenacyl substituents, which can be relevant for membrane permeability and target-binding considerations in biochemical screening campaigns.

Physicochemical profiling Drug-likeness Benzamide scaffold comparison

Hydrogen-Bond Donor/Acceptor Topology Distinction from 3,5-Dimethyl Regioisomer

The target compound contains a 3,4-dimethyl substitution on the aniline ring. ChEBI entry CHEBI:105623 corresponds to 3,5-dimethyl-N-[4-[(1-oxo-2-phenylethyl)amino]phenyl]benzamide (Tanimoto similarity score 0.83 vs. target), which positions the methyl groups differently on the benzamide ring rather than the aniline ring [1]. The 3,4-dimethyl pattern on the aniline ring (as in the target compound) creates a different electronic environment, steric profile, and hydrogen-bond donor geometry compared to the 3,5-dimethyl pattern on the benzamide ring. The target compound possesses two H-bond donors (amide NH and aniline NH) and four H-bond acceptors (two carbonyl oxygens), with a predicted TPSA of 97.14 Ų . The 3,5-dimethyl regioisomer exhibits similar computed H-bond counts but the spatial arrangement of the methyl groups alters the conformational preference of the aniline NH, potentially affecting target recognition in structure-based design.

Regioisomer differentiation Hydrogen bonding Molecular recognition

Synthetic Accessibility and Scaffold Versatility Relative to Simpler Benzamide Intermediates

The target compound is described in patent literature as a member of a broader class of substituted amides useful as intermediates for further derivatization [1]. The presence of both an amide NH and a secondary amine NH, along with a ketone carbonyl, provides three distinct reactive handles for downstream modification. Simpler benzamide intermediates such as N-(2-oxo-2-phenylethyl)benzamide (CAS 4190-14-1) lack the 3,4-dimethylphenylamino substitution and therefore offer only one NH diversification point . The modular architecture of CAS 303016-74-2, combined with its documented use as a scaffold for SAR exploration, provides greater synthetic versatility for medicinal chemistry campaigns compared to mono-functional benzamide precursors.

Synthetic chemistry Scaffold derivatization Medicinal chemistry

Predicted Drug-Likeness Profile vs. Related Benzamide Research Compounds

The target compound has a molecular weight of 358.44 g/mol, predicted logP of ~4.43, 2 hydrogen bond donors, and 4 hydrogen bond acceptors, resulting in zero violations of Lipinski's Rule of Five (RO5) . By comparison, the furan-2-carboxamide analog N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide (CAS not specified, MW 348.40) with logP ~3.29 and 3 HBA exhibits zero RO5 violations but differs in logP by approximately -1.14 log units, which may affect solubility and permeability . Both compounds satisfy RO5 criteria, but the benzamide variant offers higher lipophilicity for targets requiring hydrophobic interactions, while the furan analog provides lower logP. Procurement selection between these analogs must be guided by the specific lipophilicity requirements of the biological target of interest.

Drug-likeness prediction Lipinski Rule of 5 Physicochemical property comparison

Optimal Research and Industrial Application Scenarios for N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide (CAS 303016-74-2)


Medicinal Chemistry SAR Library Expansion with a Multi-Reactive Benzamide Scaffold

CAS 303016-74-2 is suited for medicinal chemistry programs constructing focused libraries of benzamide derivatives. Its three reactive handles (amide NH, aniline NH, ketone carbonyl) enable parallel derivatization strategies that simpler intermediates such as N-(2-oxo-2-phenylethyl)benzamide cannot support . Researchers exploring SAR around the 3,4-dimethylaniline moiety or phenacyl group can use this compound to rapidly generate diverse analogs with systematic variation at each site.

Computational Docking and Pharmacophore Modeling with a Defined 3,4-Dimethyl Pharmacophoric Element

The specific 3,4-dimethylphenyl substitution pattern provides a defined hydrophobic pharmacophoric element for computational chemistry studies. In silico screening campaigns that require a benzamide scaffold with predictable LogP (~4.43) and TPSA (97.14 Ų) can use CAS 303016-74-2 as a reference ligand for docking studies or pharmacophore model generation, where the regioisomeric 3,5-dimethyl analog (Tanimoto 0.83) would produce a different spatial pharmacophore [1].

Biochemical Assay Development Requiring a Lipophilic Benzamide Probe Molecule

For biochemical assays targeting hydrophobic binding pockets or membrane-associated enzymes, the elevated logP of 4.43 (compared to logP ~1.7 for N-phenylbenzamide or logP 3.29 for the furan-2-carboxamide analog) makes CAS 303016-74-2 a more appropriate probe compound . Its zero Rule-of-Five violations indicate acceptable drug-likeness for in vitro pharmacological profiling, while its higher lipophilicity may enhance membrane penetration in cell-based assays compared to more polar benzamide analogs [1].

Quote Request

Request a Quote for N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.